molecular formula C23H22N2O3S B2869050 (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide CAS No. 356100-60-2

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide

Cat. No.: B2869050
CAS No.: 356100-60-2
M. Wt: 406.5
InChI Key: ZGQACJWGXBMZOL-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide is a synthetic, small-molecule conjugate designed for interdisciplinary chemical and biological research. Its molecular structure incorporates a naphthalene ring system linked via an acrylamide bridge to a phenylsulfonamide functionalized with a pyrrolidine group . This specific architecture is of significant interest in medicinal chemistry, particularly in the development of potential anticancer agents. Structurally related naphthalene-acrylamide conjugates have demonstrated potent cytotoxic activity against breast cancer cell lines, such as MCF-7, by inducing cell cycle arrest and promoting apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspase-9 . The inclusion of the sulfonamide moiety is a strategic feature, as this group is a prominent pharmacophore in numerous pharmaceuticals and agrochemicals, known to confer a wide range of bioactivities and facilitate molecular interactions with biological targets . Furthermore, the compound's acrylamide component is an α,β-unsaturated carbonyl derivative, which classifies it as a soft electrophile according to the Hard and Soft Acids and Bases (HSAB) theory . This reactivity profile suggests a potential mechanism of action involving covalent binding to soft nucleophilic cysteine thiolate groups present in the active sites of specific cellular proteins, such as kinases or other enzymes crucial for cell survival and proliferation . This product is intended for research applications only, including but not limited to, in vitro biological screening, the study of enzyme inhibition mechanisms, and the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-23(15-10-19-8-5-7-18-6-1-2-9-22(18)19)24-20-11-13-21(14-12-20)29(27,28)25-16-3-4-17-25/h1-2,5-15H,3-4,16-17H2,(H,24,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQACJWGXBMZOL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The compound features a naphthalene moiety linked to an acrylamide structure, with a pyrrolidinylsulfonyl group that may contribute to its biological activity. The structural formula can be represented as follows:

C19H20N2O2S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors, including:

  • Kinases : Inhibition of tyrosine kinases involved in cancer progression.
  • Inflammatory Mediators : Modulation of pathways related to inflammation, potentially through the inhibition of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes.

Biological Activity Summary

The following table summarizes key findings related to the biological activity of (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide and similar compounds:

Activity Mechanism References
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction in pro-inflammatory cytokines
AntibacterialDisruption of bacterial cell membranes

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide.

  • Antitumor Activity : A study evaluated a series of acrylamide derivatives, including those similar to our compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction via activation of caspase pathways.
  • Anti-inflammatory Properties : Research highlighted the role of sulfonamide derivatives in reducing inflammation by inhibiting NF-kB signaling pathways. This suggests that (E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide could possess similar properties.
  • Antimicrobial Effects : In vitro studies showed that compounds with naphthalene structures exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acrylamide derivatives, as outlined below:

Structural Analogues with Antioxidant Activity
Compound Name Key Substituents Effective Concentration (EC50) Biological Activity Source
(E)-3-(3,4-dihydroxyphenyl)-N-(4-sulfamoylphenyl)acrylamide 3,4-dihydroxyphenyl, sulfamoylphenyl 0.58 µM Keap1–Nrf2 inhibition; anti-inflammatory in RAW264.7 cells
(E)-3-(naphthalen-1-yl)-N-(5-nitroso-6-oxo-2-(piperidin-1-yl)-3,6-dihydropyrimidin-4-yl)acrylamide (Compound 9) Naphthalen-1-yl, pyrimidinyl Not reported Lipoxygenase inhibition; antioxidant activity
Target Compound Naphthalen-1-yl, pyrrolidin-1-ylsulfonylphenyl Not reported Hypothesized: Nrf2 activation or LOX inhibition (based on structural analogs) N/A

Key Observations :

  • The dihydroxyphenyl analog in exhibits potent Keap1–Nrf2 inhibition at sub-micromolar concentrations, suggesting that electron-donating groups (e.g., hydroxyls) enhance antioxidant efficacy . In contrast, the target compound’s naphthalene group may prioritize lipophilicity and π-π stacking interactions over redox activity.
  • Compound 9 () shares the naphthalene moiety but incorporates a nitroso-pyrimidine group, which likely enhances LOX inhibition through electrophilic reactivity. The target compound’s pyrrolidine sulfonyl group may instead improve metabolic stability compared to pyrimidine derivatives .
Molecular Interactions and Selectivity
  • Keap1–Nrf2 Pathway : The dihydroxyphenyl analog () binds Keap1’s cysteine residues via its catechol group, a feature absent in the target compound. Instead, the target’s sulfonamide may interact with polar residues in the Keap1 pocket, albeit with lower affinity .
  • Lipoxygenase Inhibition : Compound 9 () likely inhibits LOX via its α,β-unsaturated carbonyl group, a trait shared with the target compound. However, the nitroso group in Compound 9 may confer additional electrophilic reactivity, enhancing potency .
Clinical Potential and Limitations
  • The dihydroxyphenyl analog’s low EC50 (0.58 µM) makes it a strong candidate for inflammatory diseases, whereas the target compound’s lack of hydroxyl groups may limit antioxidant efficacy but improve blood-brain barrier penetration .
  • Pyrrolidine sulfonyl derivatives (e.g., ) show enhanced pharmacokinetic profiles due to reduced hepatic metabolism, suggesting the target compound may have favorable in vivo stability .

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